molecular formula C16H14O4 B13440198 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid

2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid

Katalognummer: B13440198
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: CSSXAHHWXPCRKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid is an organic compound that features a benzoyl group and a hydroxyphenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid typically involves the benzoylation of a phenolic compound followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the Schotten-Baumann reaction, where phenol is reacted with benzoyl chloride in the presence of sodium hydroxide to form the benzoylated product . This intermediate can then be further reacted to introduce the propanoic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(3-Benzoyl-4-oxophenyl)propanoic acid.

    Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 2-(3-Benzoyl-4-alkoxyphenyl)propanoic acid.

Wirkmechanismus

The mechanism of action of 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid is unique due to the presence of both a benzoyl and a hydroxy group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs.

Eigenschaften

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

2-(3-benzoyl-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H14O4/c1-10(16(19)20)12-7-8-14(17)13(9-12)15(18)11-5-3-2-4-6-11/h2-10,17H,1H3,(H,19,20)

InChI-Schlüssel

CSSXAHHWXPCRKC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.